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Executive Summary

This technical guide provides a comprehensive thermodynamic and physicochemical profile of
1-Propanethiol-SD (S-Deuterated 1-Propanethiol,

). Designed for researchers in drug development and metabolic tracing, this document
consolidates empirical data for the parent compound (1-Propanethiol,

) and details the synthesis, isotopic exchange mechanisms, and theoretical thermodynamic
shifts associated with the deuterated "SD" variant.

Key Applications:

* Metabolic Stability Profiling: Assessing Kinetic Isotope Effects (KIE) in cytochrome P450
oxidation.

» Vibrational Spectroscopy: Assigning S-H vs. S-D stretching modes in protein binding studies.

+ Reaction Mechanism Elucidation: Tracing proton transfer pathways in thiol-disulfide
exchange.
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Part 1: Physicochemical Profile & Molecular
Dynamics

The "SD" designation specifically refers to the isotopologue where the sulfhydryl hydrogen is
replaced by deuterium. While the alkyl chain remains protic, this single substitution significantly
alters vibrational modes and reaction kinetics without changing the fundamental electronic
structure of the carbon backbone.

ive Identity[1]

Property 1-Propanethiol (Standard)

1-Propanethiol-SD

(Deuterated)
Formula ( (
) )
102910-38-3 (Generic
CAS Number 107-03-9
Deuterated)
Molar Mass 76.16 g/mol ~77.17 g/mol
~1850-1890 cm~* (Red-
S-H/D Stretch ~2550-2600 cm~1 )
shifted)
Bond Dissociation Energy ~360 kJ/mol (S-H) ~365-368 kJ/mol (S-D)

The Deuterium Isotope Effect

The substitution of Hydrogen with Deuterium introduces a Primary Kinetic Isotope Effect (KIE).
Due to the lower zero-point energy (ZPE) of the S-D bond compared to the S-H bond, the
activation energy for S-D bond cleavage is higher.

o Thermodynamic Impact: The heavier isotope typically results in a slightly lower vapor
pressure (Inverse Isotope Effect is rare in simple thiols; Normal Isotope Effect dominates due
to mass) and a slightly higher enthalpy of vaporization.

e Magnitude: For thiol deprotonation,
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is typically 2.0-3.0.

Part 2: Thermodynamic Data Compilation

The following data represents the standard values for 1-Propanethiol. For the SD variant,
theoretical adjustment factors are provided based on standard thiol isotope effects.

| ition & Volatili

Value (Standard SD Variant Adjustment (
Parameter
) )
Boiling Point (1 atm) 67.8 °C (341 K)
Melting Point -113.3 °C (160 K) Negligible shift
Density (20 °C) 0.841 g/mL ~0.852 g/mL (Mass increase)
~118-120 mmHg (Lower
Vapor Pressure (20 °C) 122 mmHg (16.3 kPa) N
volatility)
Vapor Pressure (25 °C) 155 mmHg (20.7 kPa) ~150-153 mmHg
Enthalpy of Vaporization (
31.5 kJ/mol ~31.8 - 32.0 kd/mol

)

Heat Capacity & Critical Properties

¢ Specific Heat Capacity (
, liquid): ~118 J/(mol-K) (Estimated from group contribution; n-propyl isomer specific).
e Critical Temperature (

): ~500 K (Estimated).

e Flash Point: -20 °C (Closed Cup). Handle with extreme caution.

Vapor Pressure Curve (Antoine Approximation)
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For the temperature range 0°C to 60°C, the vapor pressure can be modeled. Note that while
specific constants for the n-isomer are often conflated with the iso-isomer, the following two-
point interpolation matches empirical data:

[1]

Where

is in mmHg and
Is in Kelvin.

e Point 1: 293 K (20°C) @ 122 mmHg

e Point 2: 341 K (68°C) @ 760 mmHg

Part 3: Experimental Protocols
Synthesis of 1-Propanethiol-SD (D20 Exchange)

Since the sulfhydryl proton is labile (pKa ~10.5), it undergoes rapid exchange with Deuterium
Oxide (

). This protocol yields >95% isotopic enrichment.

Reagents:

1-Propanethiol (99% Purity)

(99.9% D)

Catalyst:

(0.1 Min
) or simply neutral

for multiple washes.

Inert Gas: Argon or Nitrogen (Essential to prevent disulfide formation).
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Protocol:

Preparation: In a separatory funnel under Argon flow, combine 1-Propanethiol (10 mL) and

(10 mL).

o Exchange: Shake vigorously for 5 minutes. The biphasic mixture allows interfacial proton
exchange.

o Separation: Allow phases to separate (Thiol density 0.84 < Water density 1.10). The thiol will
be the top layer.

o Extraction: Drain the bottom aqueous layer (containing HDO).

o Repetition: Repeat steps 1-4 three times with fresh

» Drying: Transfer the top thiol layer to a vial containing anhydrous Magnesium Sulfate (

) to remove trace water.

» Validation: Confirm deuteration via Raman spectroscopy (disappearance of 2570 cm~t SH
band, appearance of ~1870 cm~* SD band).

Visualization: Exchange Mechanism & Workflow

1-Propanethiol Argon Atm Biphasic Mixing igorous Shake H/D Exchange quilibrium Phase Separation Isolate Organic Phase Drying Filter 1-Propanethiol-SD
(C3H7SH) (with D20) (Interfacial) (Thiol = Top Layer) (MgS0O4) (C3H7SD)

Click to download full resolution via product page

Caption: Workflow for the synthesis of S-Deuterated 1-Propanethiol via biphasic exchange.

Part 4: Applications in Drug Development
Kinetic Isotope Effect (KIE) Studies
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1-Propanethiol-SD is used as a probe to determine if S-H bond cleavage is the rate-
determining step (RDS) in metabolic oxidation.

e Scenario: If Cytochrome P450 oxidation to sulfenic acid (

) shows a large KIE (
), the abstraction of the thiol proton is rate-limiting.

» Data Interpretation: A lack of KIE suggests the rate-limiting step involves electron transfer or
oxygen binding, not the S-H bond directly.

Metabolic Tracing Diagram

1-Propanethiol-SD
(R-SD)

ADPH/O2

CYP450
Oxidation

Slow Step?
Measure KIE)

Sulfenic Acid
(R-SOD)
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Sulfonic Acid
(R-SO3D)
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Click to download full resolution via product page

Caption: Metabolic oxidation pathway of 1-Propanethiol-SD utilized in stability profiling.

Part 5: Safety & Handling

Warning: 1-Propanethiol is a potent stench agent (detectable at 0.000013 ppm) and highly
flammable.

o Containment: All work must be performed in a functioning fume hood.

» Decontamination: Spills and glassware should be treated with dilute bleach (Sodium
Hypochlorite) to oxidize the thiol to the odorless sulfonate before removal from the hood.

o Reaction:

o Storage: Store under inert atmosphere (Argon) at < 25°C. Oxidation leads to dipropyl
disulfide formation, altering thermodynamic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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